molecular formula C8H7F3O B1452775 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene CAS No. 1214333-46-6

4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene

Cat. No. B1452775
CAS RN: 1214333-46-6
M. Wt: 176.14 g/mol
InChI Key: KGQZFUZPAUWFMD-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)phenyl isocyanate is a laboratory chemical . It’s also known as 1-(difluoromethoxy)-4-isocyanatobenzene . Another compound, 4-(Difluoromethoxy)benzaldehyde, is a p-difluoromethoxy substituted benzaldehyde .


Synthesis Analysis

A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques .


Physical And Chemical Properties Analysis

4-(Difluoromethoxy)aniline has a boiling point of 90°C, a flash point of 113°C, and a specific gravity of 1.29 at 20°C .

Scientific Research Applications

Pulmonary Fibrosis Treatment

4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene: has been studied for its potential therapeutic effects on pulmonary fibrosis. Research indicates that compounds with a difluoromethoxy group can inhibit the epithelial–mesenchymal transformation (EMT) induced by TGF-β1, which is a key process in the development of idiopathic pulmonary fibrosis (IPF) . By targeting this pathway, the compound may help in reducing the progression of pulmonary fibrosis.

Anti-Inflammatory Applications

The anti-inflammatory properties of difluoromethoxy-benzene derivatives make them candidates for treating inflammatory diseases. The inhibition of specific pathways involved in inflammation could be beneficial in conditions such as arthritis and other chronic inflammatory disorders .

Agricultural Chemical Development

In the agricultural sector, difluoromethoxy-benzene compounds are explored for their use in developing pesticides and herbicides. Their unique chemical structure could be the basis for new formulations that target specific pests or weeds without affecting crops .

Material Science

The chemical properties of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene make it a valuable compound in material science, particularly in the synthesis of polymers and coatings that require specific fluorinated structures for enhanced durability and chemical resistance .

Pharmaceutical Research

This compound is also significant in pharmaceutical research, where it can be used as a building block for synthesizing a wide range of medicinal compounds, including those with potential anticancer, antiviral, or antibacterial activities .

Analytical Chemistry

In analytical chemistry, 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene can serve as a reference compound or a reagent in various chemical analyses, helping in the identification and quantification of complex mixtures .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its reactivity and stability under different conditions make it a versatile reagent in synthetic chemistry .

Chemical Industry Applications

Lastly, the compound finds applications in the broader chemical industry, where it can be used in the production of dyes, resins, and other industrial chemicals that benefit from the incorporation of fluorinated aromatic compounds .

Safety and Hazards

4-(Difluoromethoxy)phenyl isocyanate is considered hazardous. It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it’s toxic if swallowed, in contact with skin or if inhaled .

Future Directions

There are ongoing research efforts to develop novel therapeutics targeting phosphodiesterase-4 inhibitors, which could potentially involve compounds with difluoromethoxy groups .

properties

IUPAC Name

4-(difluoromethoxy)-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQZFUZPAUWFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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